7-Methyl-1H-indazole-5-carbaldehyde
Overview
Description
7-Methyl-1H-indazole-5-carbaldehyde is a chemical compound with the formula C9H8N2O and a molecular weight of 160.17 g/mol . It is also known by other synonyms such as 1H-Indazole-5-carboxaldehyde, 7-methyl- .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O/c1-6-2-7(5-12)3-8-4-10-11-9(6)8/h2-5H,1H3,(H,10,11) . This indicates the presence of a methyl group attached to the 7th position of the indazole ring and a carbaldehyde group attached to the 5th position .Physical And Chemical Properties Analysis
This compound is a tan solid . It has a molecular weight of 160.18 . The compound’s density is approximately 1.301 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- 7-Methyl-1H-indazole-5-carbaldehyde derivatives are valuable in chemical synthesis. For instance, a brief synthesis method for 1H-indazole-3-carbaldehyde was developed, showcasing low cost, simple operation, and suitability for industrial production (Gong, 2012). Furthermore, the structural and spectroscopic analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde has been conducted, highlighting the importance of various intermolecular interactions in its crystal packing (Morzyk-Ociepa et al., 2021).
Fluorescence and Optical Properties
- Fused polycyclic indazole architectures, derived from this compound, exhibit fluorescence properties and can undergo synthetic transformations, highlighting their potential in materials science (Giardinetti et al., 2016). Additionally, compounds containing a pyrazoolympicene backbone, derived from similar indazole carbaldehydes, have shown bright fluorescence, suggesting their utility in sensing applications (Wrona-Piotrowicz et al., 2022).
Antimicrobial and Enzyme Inhibition
- Indazole derivatives have been synthesized and tested for antimicrobial activity, showing moderate to good effects against various bacterial and fungal organisms, suggesting potential applications in fighting infections (Swamy et al., 2019). Another study highlighted the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives, also derived from indazole carbaldehydes, which displayed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Synthesis of Biologically Important Molecules
- Imidazole derivatives, closely related to this compound, are used as building blocks in medical chemistry due to their biological significance. Such derivatives have been synthesized and characterized, showing potential for further biological activity exploration (Orhan et al., 2019).
properties
IUPAC Name |
7-methyl-1H-indazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-7(5-12)3-8-4-10-11-9(6)8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZLKBBRMQSNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593986 | |
Record name | 7-Methyl-1H-indazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
635712-40-2 | |
Record name | 7-Methyl-1H-indazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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